molecular formula C14H16N2O2S B5457947 2-(1,3-benzoxazol-2-ylthio)-N-cyclopentylacetamide

2-(1,3-benzoxazol-2-ylthio)-N-cyclopentylacetamide

Cat. No. B5457947
M. Wt: 276.36 g/mol
InChI Key: KHYOMIDWOSJNQS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “2-(1,3-benzoxazol-2-ylthio)-N-cyclopentylacetamide” is a derivative of benzoxazole . Benzoxazoles are heterocyclic compounds with a benzene ring fused to an oxazole ring. They are known for their diverse biological activities and are used in the synthesis of various pharmaceuticals .


Synthesis Analysis

While specific synthesis methods for “2-(1,3-benzoxazol-2-ylthio)-N-cyclopentylacetamide” are not available, benzoxazoles can generally be synthesized from 2-aminophenols and carboxylic acids or their derivatives in the presence of a condensing agent .


Molecular Structure Analysis

The molecular structure of a similar compound, “2-(1,3-Benzoxazol-2-ylthio)ethanamine hydrochloride”, has been reported . It has the molecular formula C9H11ClN2OS and a molecular weight of 230.71 .

properties

IUPAC Name

2-(1,3-benzoxazol-2-ylsulfanyl)-N-cyclopentylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O2S/c17-13(15-10-5-1-2-6-10)9-19-14-16-11-7-3-4-8-12(11)18-14/h3-4,7-8,10H,1-2,5-6,9H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHYOMIDWOSJNQS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)CSC2=NC3=CC=CC=C3O2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

>41.5 [ug/mL] (The mean of the results at pH 7.4)
Record name SID24782670
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

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